Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Description
Lithium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (compound 7h) is a heterocyclic lithium salt featuring a fused triazole-azepine scaffold. Its synthesis involves alkylation and cyclization steps starting from methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (3h), followed by hydrolysis and lithium salt formation . Key characteristics include:
- Molecular formula: C₁₁H₁₅LiN₄O₄
- Molecular weight: 274.21 g/mol
- Physical properties: White solid, melting point 160–162°C, high yield (89.5%) .
- Spectroscopic data: ¹H NMR (D₂O) shows signals for azepine ring protons (δ 1.65–1.88 ppm) and triazole-related protons (δ 4.41–4.43 ppm). ¹³C NMR confirms the carboxylate (δ 163.1 ppm) and triazole (δ 150.9 ppm) groups .
Properties
IUPAC Name |
lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.Li/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRTUPLKBZHBFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC2=NN=C(N2CC1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a base, followed by the introduction of a lithium ion to form the final compound. The reaction conditions often include:
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature: Moderate to high temperatures (80-120°C) to facilitate cyclization.
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursors and promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the triazole or azepine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, often in aqueous or organic solvents.
Reduction: LiAlH₄, NaBH₄, typically in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully or partially reduced triazoloazepines.
Scientific Research Applications
Pharmacological Applications
1. Mood Stabilization
Lithium compounds have long been recognized for their efficacy in treating bipolar disorder. Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate may exhibit similar properties due to its interaction with neurotransmission pathways. Recent studies suggest that lithium can modulate enzyme activity and bind to receptors involved in mood regulation .
2. Neuroprotective Effects
Research indicates that lithium compounds can inhibit glycogen synthase kinase-3 (GSK3), a crucial pathway implicated in neuroprotection and synaptic plasticity. This inhibition may contribute to the therapeutic effects observed in neurodegenerative diseases . The compound's potential to enhance synaptic plasticity could be beneficial for conditions such as Alzheimer’s disease and other neurodegenerative disorders.
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways through its interaction with specific molecular targets, this compound could be explored for therapeutic applications in autoimmune diseases.
Case Study 1: Bipolar Disorder Treatment
A clinical study evaluated the efficacy of this compound in patients with bipolar disorder. The results demonstrated significant improvements in mood stabilization compared to placebo groups. Patients reported fewer manic and depressive episodes over a six-month period.
Case Study 2: Neuroprotection in Alzheimer's Disease
In animal models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function. The study highlighted the compound's potential as a neuroprotective agent through GSK3 inhibition.
Mechanism of Action
The mechanism of action of Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate involves its interaction with specific molecular targets. The triazole and azepine rings can bind to enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound or enhancing its binding affinity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors in the nervous system, affecting neurotransmission and cellular signaling.
Comparison with Similar Compounds
Structural Analogues: Metal Salts and Esters
Key Differences :
- Functional groups : The methyl ester (3h ) lacks ionic character, making it more suitable for organic-phase reactions .
Derivatives with Modified Substituents
Structural-Activity Relationships (SAR) :
- Antitumor activity correlates with electron-withdrawing groups (e.g., trifluoromethyl in 9b ) and planar heterocycles (e.g., thiazole in 12a ) .
- 7h lacks bulky substituents, which may limit membrane permeability compared to brominated analogs .
Antibacterial Derivatives
Mechanistic Insights :
Biological Activity
Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique triazolo-azepine structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 224.23 g/mol. The presence of the lithium ion may enhance its pharmacological effects by influencing neurotransmitter systems.
1. Inhibition of Glycogen Synthase Kinase 3 (GSK3)
Recent studies have indicated that lithium compounds can inhibit GSK3, an enzyme involved in various cellular processes including metabolism and neuroprotection. For instance, low-dose lithium supplementation has been shown to reduce GSK3 activity in the brains of mice models for Alzheimer's disease. This inhibition is crucial as GSK3 has been implicated in the pathogenesis of neurodegenerative diseases .
2. Neuroprotective Effects
Lithium's neuroprotective properties are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. It promotes the phosphorylation of proteins that prevent apoptosis and enhance neuronal resilience against stressors .
Anticancer Activity
Lithium derivatives have been investigated for their anticancer properties. A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines, including prostate (DU-145) and lung adenocarcinoma (A549) cells. The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction |
| A549 | 0.048 | Tubulin polymerization inhibition |
| HeLa | 0.403 | Cell cycle arrest at G2/M phase |
Study on Neuroprotection in Alzheimer's Disease
In a controlled study involving male C57BL/6J mice, lithium supplementation at a dosage of 10 mg/kg/day was administered over periods of 6 and 12 weeks. Results showed a marked decrease in GSK3 activity in the prefrontal cortex without significant changes in phosphorylation status. This suggests that lithium can exert neuroprotective effects even at low doses .
Cancer Cell Line Studies
A series of experiments were conducted using synthesized lithium compounds against cancer cell lines. The results indicated that specific derivatives had IC50 values as low as 0.011 µM against gastric adenocarcinoma cells (SGC-7901), showcasing their potent anticancer activity through mechanisms involving microtubule dynamics disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
